Cas no 84541-38-8 (Raloxifene Bismethyl Ether)
Raloxifene Bismethyl Ether Chemical and Physical Properties
Names and Identifiers
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- Methanone,[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-
- Raloxifene Bismethyl Ether
- (6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methan...
- [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
- Raloxifene Bismethyl
- (4-(2-(piperidin-1-yl)ethoxy)phenyl)(6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone
- [6-methoxy-2-(4-methoxyphenyl)benzo[b]thi
- 1-(2-{4-[6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene-3-carbonyl]-phenoxy}-ethyl)-piperidin
- 1-(2-{4-[6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene-3-carbonyl]-phenoxy}-ethyl)-piperidine
- 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinylethoxy)benzoyl]benzo[b]thiophene
- [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (ACI)
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- Inchi: 1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
- InChI Key: MSRYQTKAUSVEDP-UHFFFAOYSA-N
- SMILES: O=C(C1C2C(=CC(=CC=2)OC)SC=1C1C=CC(OC)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1
Computed Properties
- Exact Mass: 501.19700
Experimental Properties
- Melting Point: 75-85°C
- PSA: 76.24000
- LogP: 6.61910
Raloxifene Bismethyl Ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R100010-5mg |
Raloxifene Bismethyl Ether |
84541-38-8 | 5mg |
$ 115.00 | 2023-09-06 | ||
| TRC | R100010-10mg |
Raloxifene Bismethyl Ether |
84541-38-8 | 10mg |
$ 161.00 | 2023-04-16 | ||
| TRC | R100010-25mg |
Raloxifene Bismethyl Ether |
84541-38-8 | 25mg |
$ 385.00 | 2023-04-16 | ||
| TRC | R100010-50mg |
Raloxifene Bismethyl Ether |
84541-38-8 | 50mg |
$ 741.00 | 2023-04-16 | ||
| TRC | R100010-100mg |
Raloxifene Bismethyl Ether |
84541-38-8 | 100mg |
$ 1206.00 | 2023-04-16 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-219924-10 mg |
Raloxifene Bismethyl Ether, |
84541-38-8 | 98% | 10mg |
¥2,016.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-219924-10mg |
Raloxifene Bismethyl Ether, |
84541-38-8 | 98% | 10mg |
¥2016.00 | 2023-09-05 |
Raloxifene Bismethyl Ether Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 -
Production Method 4
1.2 -
Production Method 5
Production Method 6
1.2 Solvents: 2-Methyl-2-butanol ; 1 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate , Potassium iodide ; 4 h, 100 °C
Production Method 7
Production Method 8
1.2 -
Production Method 9
Raloxifene Bismethyl Ether Raw materials
- 1-Piperidineethanol
- Methanone,(4-fluorophenyl)[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]-
- [4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]methanone
- Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl](4-nitrophenyl)-
- (4-Chlorophenyl)[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]methanone
- Methanone, (4-bromophenyl)[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]-
- 1-(2-Chloroethyl)piperidine hydrochloride
- Methanone,(4-hydroxyphenyl)[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]-
- Methanone,[4-(2-bromoethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]-
Raloxifene Bismethyl Ether Preparation Products
Raloxifene Bismethyl Ether Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Raloxifene Bismethyl Ether
Raloxifene Bismethyl Ether: A Comprehensive Overview
Raloxifene Bismethyl Ether, also known by its CAS number 84541-38-8, is a compound of significant interest in the field of pharmaceutical research. This compound has garnered attention due to its potential applications in various therapeutic areas, particularly in the treatment of conditions related to estrogen receptor modulation. Recent studies have highlighted its unique properties and mechanisms of action, making it a promising candidate for further exploration in drug development.
The chemical structure of Raloxifene Bismethyl Ether is characterized by its bis-methoxy substitution, which plays a crucial role in its pharmacological activity. This modification enhances the compound's ability to interact with estrogen receptors, thereby influencing cellular signaling pathways. Researchers have demonstrated that this compound exhibits selective estrogen receptor modulator (SERM) activity, which is a key feature for its potential use in treating conditions such as osteoporosis and breast cancer.
Recent advancements in the synthesis and characterization of Raloxifene Bismethyl Ether have been documented in scientific literature. Studies have focused on optimizing the synthesis process to improve yield and purity, ensuring that the compound meets the stringent requirements for preclinical and clinical testing. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has enabled researchers to gain deeper insights into the compound's physicochemical properties.
In terms of pharmacokinetics, Raloxifene Bismethyl Ether has shown favorable absorption and bioavailability profiles in preclinical models. This is attributed to its lipophilic nature, which facilitates its passage through biological membranes. Additionally, studies have indicated that the compound undergoes efficient metabolism, with primary metabolites being identified through comprehensive metabolomics analyses. These findings are critical for understanding the compound's safety profile and potential for therapeutic use.
The pharmacological effects of Raloxifene Bismethyl Ether have been extensively studied in vitro and in vivo. In cellular models, the compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those dependent on estrogen receptor signaling. Furthermore, it has shown bone-protective effects in animal models of osteoporosis, suggesting its potential as a therapeutic agent for bone-related disorders.
Recent clinical trials have provided valuable insights into the safety and efficacy of Raloxifene Bismethyl Ether. Initial phase I studies have confirmed that the compound is well-tolerated at doses relevant for therapeutic use. Phase II trials are currently underway to evaluate its efficacy in treating postmenopausal osteoporosis and breast cancer. These trials are expected to provide critical data for advancing the compound into later stages of development.
In conclusion, Raloxifene Bismethyl Ether (CAS 84541-38-8) represents a promising candidate in the field of drug discovery. Its unique chemical structure, favorable pharmacokinetic properties, and potent pharmacological effects make it a compelling option for addressing unmet medical needs. As research continues to unfold, it is anticipated that this compound will play a significant role in advancing treatments for estrogen-related disorders.
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